8-CPT-Cyclic AMP is a lipophilic activator of the cyclic-AMP- and cyclic-GMP-dependent protein kinases, PKA and PKG (Ka = 0.05 and 0.11 μM, respectively). 8-CPT-cAMP inhibits cyclic GMP-specific phosphodiesterase (PDE VA), cyclic GMP-inhibited phosphodiesterase (PDE III), and cyclic AMP-specific phosphodiesterase (PDE IV) with IC50 values of 0.9, 24, and 25 μM, respectively. It has been used in studies to analyze the signal transduction pathways initiated by cyclic-AMP- and cyclic-GMP-dependent protein kinases.
8-Cpt-camp
CAS No.: 93882-12-3
Cat. No.: VC0005491
Molecular Formula: C16H14ClN5NaO6PS
Molecular Weight: 493.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 93882-12-3 |
---|---|
Molecular Formula | C16H14ClN5NaO6PS |
Molecular Weight | 493.8 g/mol |
IUPAC Name | sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
Standard InChI | InChI=1S/C16H15ClN5O6PS.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-;/m1./s1 |
Standard InChI Key | YIJFVHMIFGLKQL-DNBRLMRSSA-M |
Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] |
SMILES | C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES | C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)[O-].[Na+] |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Properties
Molecular Composition
8-CPT-cAMP is a derivative of cAMP where the hydrogen at position 8 of the adenine ring is replaced by a 4-chlorophenylthio group. Its chemical name is 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate sodium salt, with the molecular formula and a molecular weight of 471.8 g/mol . The sodium salt formulation enhances solubility in aqueous solutions, making it suitable for in vitro and in vivo applications.
Mechanism of Action
Selective Epac Activation
8-CPT-cAMP selectively binds to Epac1 and Epac2, guanine nucleotide exchange factors (GEFs) that activate Rap1 and Rap2 GTPases. Unlike traditional cAMP analogs that non-specifically activate PKA, 8-CPT-cAMP exhibits a 50-fold higher affinity for Epac1 (EC₅₀ = 2.2 μM) compared to PKA (EC₅₀ > 10 μM) . This specificity enables researchers to isolate Epac-dependent pathways, such as calcium signaling in pancreatic β-cells, without confounding PKA effects .
Structural Basis of Selectivity
The chlorophenylthio moiety at position 8 and the 2'-O-methyl group on the ribose ring are critical for Epac selectivity. Molecular docking studies suggest that these modifications hinder interactions with PKA’s regulatory subunits while stabilizing binding to Epac’s cAMP-binding domain .
Biological Effects and Applications
Modulation of Calcium Signaling
In pancreatic β-cells, 8-CPT-cAMP stimulates Epac-mediated calcium-induced calcium release (CICR), amplifying glucose-stimulated insulin secretion. This effect is abolished in Epac1-knockout models, confirming the pathway’s specificity .
Synergy with ATRA in APL
In t(11;17) acute promyelocytic leukemia (APL), 8-CPT-cAMP enhances ATRA-induced differentiation by phosphorylating the PLZF/RARα fusion protein at Ser765. This phosphorylation displaces transcriptional corepressors (e.g., SMRT/NCoR), reactivating retinoic acid-responsive genes and reducing leukemia-initiating cell activity .
Proapoptotic Effects in AML
8-CPT-cAMP synergizes with daunorubicin to induce apoptosis in AML cells via Bim protein upregulation. Unlike daunorubicin, which relies on GSK3β, cAMP-mediated apoptosis is dependent on CREB and cyclin-dependent kinases (CDKs), highlighting a novel therapeutic axis .
Therapeutic Implications
Targeting cAMP Pathways in Cancer
The ability of 8-CPT-cAMP to bypass PKA and directly activate Epac makes it a promising candidate for cancers resistant to conventional therapies. For example, in PLZF/RARα-positive APL, 8-CPT-cAMP restores ATRA sensitivity in vivo, doubling survival rates in murine models .
Metabolic Disorders
By amplifying insulin secretion through CICR, 8-CPT-cAMP could address β-cell dysfunction in type 2 diabetes. Preclinical studies show that intraperitoneal administration improves glucose tolerance in diabetic mice without PKA-related side effects .
Comparative Pharmacodynamics
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume